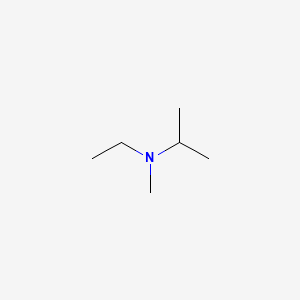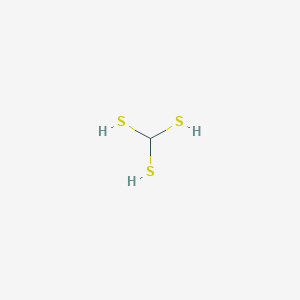
Methanetrithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanetrithiol is an organosulfur compound with the chemical formula CH₄S₃. It is a colorless liquid with a strong, unpleasant odor. This compound is known for its high reactivity due to the presence of three thiol groups (-SH), making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Methanetrithiol can be synthesized through several methods. One common method involves the reaction of methanethiol with sulfur in the presence of a catalyst. The reaction proceeds as follows:
CH3SH+2S→CH4S3
This reaction typically requires elevated temperatures and pressures to proceed efficiently.
Industrial Production Methods
In an industrial setting, this compound is produced by the direct reaction of methanethiol with elemental sulfur. The process is carried out in a controlled environment to ensure the safety and purity of the product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Methanetrithiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides and sulfonic acids.
Reduction: It can be reduced to form simpler thiols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Simpler thiols (R-SH).
Substitution: Various substituted thiol derivatives.
科学的研究の応用
Methanetrithiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its role in biological systems, including its potential as an antioxidant.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
作用機序
Methanetrithiol exerts its effects through its thiol groups, which are highly reactive. These groups can form disulfide bonds with other molecules, altering their structure and function. This reactivity makes this compound a powerful reducing agent and nucleophile. In biological systems, it can interact with proteins and enzymes, affecting their activity and stability.
類似化合物との比較
Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with one -SH group.
Ethanethiol (C₂H₅SH): Another simple thiol with a similar structure.
Dimethyl disulfide (CH₃SSCH₃): A disulfide compound formed from the oxidation of methanethiol.
Uniqueness
Methanetrithiol is unique due to its three thiol groups, which confer higher reactivity compared to simpler thiols like methanethiol and ethanethiol. This makes it particularly useful in reactions requiring multiple thiol functionalities.
特性
CAS番号 |
36069-03-1 |
|---|---|
分子式 |
CH4S3 |
分子量 |
112.2 g/mol |
IUPAC名 |
methanetrithiol |
InChI |
InChI=1S/CH4S3/c2-1(3)4/h1-4H |
InChIキー |
WNIMPVMSRDFHTD-UHFFFAOYSA-N |
正規SMILES |
C(S)(S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


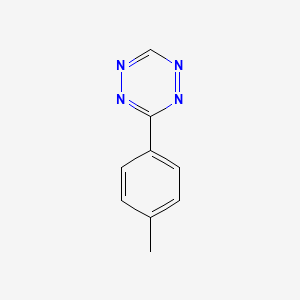
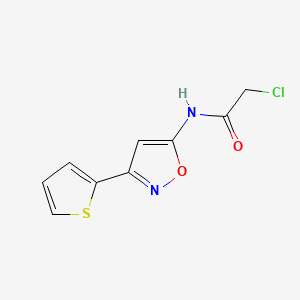
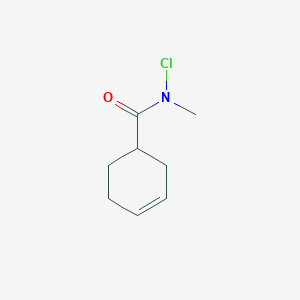
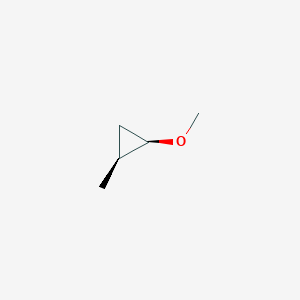
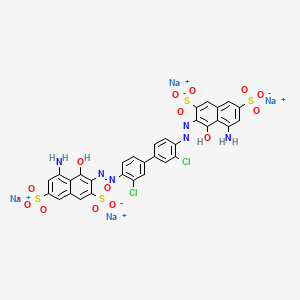
![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
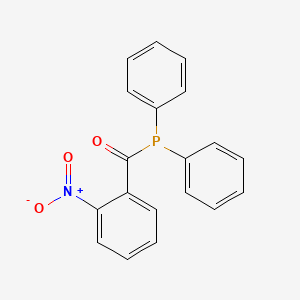
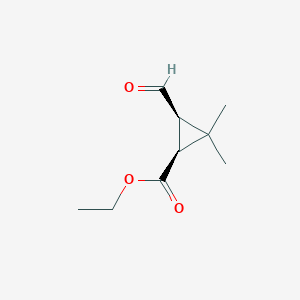
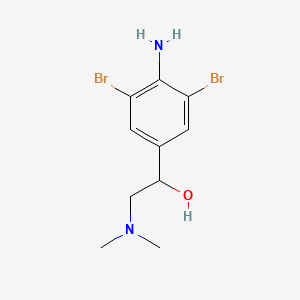
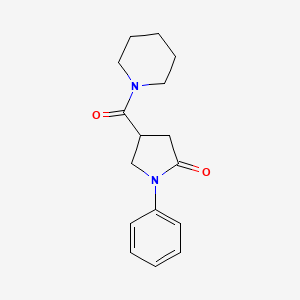
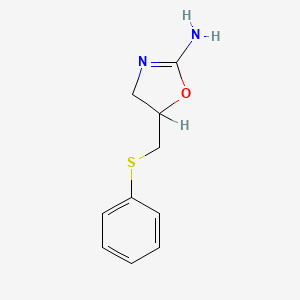
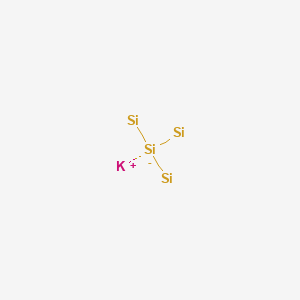
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
